3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
3-Bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a brominated aromatic ring and a pyridazine moiety substituted with a methanesulfonyl group. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors like tivozanib . The bromine atom at the 3-position of the benzamide and the methanesulfonyl group on the pyridazine ring likely influence its binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
3-bromo-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-26(24,25)17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFQHBUWGMYNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the bromine atom can produce a variety of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, demonstrating IC50 values that suggest significant cytotoxicity.
Case Study: Kinase Inhibition
A study focused on the inhibitory effects of this compound on GSK-3β and IKK-β kinases revealed that it could inhibit these enzymes effectively, similar to known inhibitors such as staurosporine. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridazine moiety could enhance its inhibitory potency.
Biological Research
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of oxidative stress. In experiments involving neuronal cell lines, the compound significantly reduced markers of oxidative damage, suggesting its utility in neurodegenerative disease research.
Case Study: Oxidative Stress Reduction
In a controlled study, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) in neuronal cells exposed to toxic agents. This indicates a potential therapeutic role in conditions such as Alzheimer's disease.
Agrochemical Applications
Pesticidal Activity
The compound's structure also suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Preliminary studies indicate that it may exhibit insecticidal properties against common agricultural pests.
Case Study: Insecticidal Efficacy
Field trials assessing the efficacy of this compound against specific pest populations showed a significant reduction in pest numbers compared to untreated controls. This highlights its potential as a viable alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The methanesulfonyl group and pyridazinyl moiety are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) and 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) (): Structural Differences: Both compounds lack the methanesulfonyl-pyridazine group present in the target compound, instead featuring a methylpyridinyl substituent. Data:
| Property | Compound 35 | Compound 36 | Target Compound |
|---|---|---|---|
| Molecular Weight | 310 g/mol | 310 g/mol | ~450 g/mol (estimated) |
| H-Bond Donors | 1 | 1 | 1 (amide NH) |
| H-Bond Acceptors | 3 | 3 | 6 (pyridazine, sulfonyl) |
VEGFR-2 Inhibitor Analogues
- ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) (): Structural Differences: Contains a pyridopyrimidinone group instead of pyridazine and lacks the methanesulfonyl substituent. Functional Impact: The pyridopyrimidinone moiety increases rigidity, reducing rotatable bonds (5 vs. 6 in tivozanib), while the methoxy group may enhance membrane permeability. Activity Comparison:
| Property | ZINC33268577 | Target Compound |
|---|---|---|
| Rotatable Bonds | 5 | ~7 (estimated) |
| Shape Tanimoto* | 0.803 vs. tivozanib | N/A |
| Color Tanimoto* | 0.256 vs. tivozanib | N/A |
*Shape/Color Tanimoto values quantify 3D structural similarity .
Heterocyclic Variants
- E153-0400 (3-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide) (): Structural Differences: Replaces the pyridazine ring with a thiazolopyridine group.
Key Research Findings
Methanesulfonyl Group Role : The methanesulfonyl group in the target compound enhances solubility and hydrogen-bonding capacity compared to methylpyridinyl or thiazolo analogues, critical for binding to polar kinase active sites .
Bromine Positioning : The 3-bromo substitution on the benzamide is conserved across analogues (e.g., ZINC33268577, E153-0400), suggesting its importance in hydrophobic pocket interactions .
Rotational Flexibility : Higher rotatable bond counts in the target compound (~7) compared to ZINC33268577 (5) may reduce binding entropy but improve adaptability to diverse targets .
Biological Activity
Overview of 3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure includes a bromine atom, a benzamide moiety, and a pyridazine derivative, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. The mechanism often involves the inhibition of specific kinases or pathways involved in cancer cell proliferation and survival. For instance, studies have shown that related benzamide derivatives can induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential.
Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. This activity is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The sulfonamide group in the structure may enhance this effect by improving solubility and bioavailability.
Antimicrobial Activity
Some derivatives of benzamides are known for their antimicrobial properties. Preliminary studies suggest that this compound may also possess activity against certain bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
Neuroprotective Properties
Emerging research points to neuroprotective effects associated with certain benzamide derivatives. These effects may involve the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
